molecular formula C16H15ClN2O2 B1206452 8-Chlororugulovasine B CAS No. 59787-46-1

8-Chlororugulovasine B

Cat. No. B1206452
CAS RN: 59787-46-1
M. Wt: 302.75 g/mol
InChI Key: SDYOUVJWVNBXPX-MLGOLLRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chlororugulovasine B is a natural product found in Talaromyces islandicus with data available.

Scientific Research Applications

1. Antioxidant and Antitumor Activity

8-Chlororugulovasine B, like other chlorinated compounds, shows promise in antioxidant and antitumor applications. Chlorination can significantly enhance the antioxidant and antitumor activity of certain compounds, as seen in the case of chlorinated genistein derivatives. The binding of these derivatives to bovine serum albumin, as studied by fluorescence spectroscopy and circular dichroism, suggests important implications for toxicology and drug design (Zhang, Wang, Yan, & Xiang, 2011).

2. Antiviral Research

8-Chlororugulovasine B and similar compounds may have applications in antiviral research. While specific studies on 8-Chlororugulovasine B in this context are not available, the broader category of chloro compounds like chloroquine has been studied for their potential benefits in the treatment of viral infections, including COVID-19 (Touret & de Lamballerie, 2020).

3. Interaction with Biological Molecules

The interaction of chlorinated compounds with biological molecules is a key area of interest. For example, the interaction of 8-chlorogenistein with bovine serum albumin suggests a broader implication for chlorinated compounds like 8-Chlororugulovasine B in biological systems. These interactions are critical for understanding the drug design, delivery, and mechanism of action of these compounds (Zhang et al., 2011).

4. Applications in Cancer Treatment

8-Chlororugulovasine B may have potential applications in cancer treatment. Chlorinated compounds have been studied for their antitumor properties. For example, derivatives of 8-chloro-5,5-dioxoimidazo[1,2-b][1,4,2]benzodithiazine have been synthesized as potential antitumor agents, indicating the role of chlorinated compounds in cancer therapeutics (Brzozowski & Sa̧czewski, 2002).

5. Role in Chemoinformatics

The chemoinformatics approach applied in the study of compounds like 8-chloro-adenosine, a structurally related compound, can be relevant for 8-Chlororugulovasine B. This involves integrating gene expression profiling and identifying molecular determinants of drug responsiveness, which can be applied to the study of 8-Chlororugulovasine B and its potential in treating diseases like cancer (McBrayer et al., 2012).

properties

CAS RN

59787-46-1

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

(4R,5R)-8-chloro-3'-methyl-4-(methylamino)spiro[3,4-dihydro-1H-benzo[cd]indole-5,5'-furan]-2'-one

InChI

InChI=1S/C16H15ClN2O2/c1-8-6-16(21-15(8)20)10-3-4-11(17)14-13(10)9(7-19-14)5-12(16)18-2/h3-4,6-7,12,18-19H,5H2,1-2H3/t12-,16-/m1/s1

InChI Key

SDYOUVJWVNBXPX-MLGOLLRUSA-N

Isomeric SMILES

CC1=C[C@@]2([C@@H](CC3=CNC4=C(C=CC2=C34)Cl)NC)OC1=O

SMILES

CC1=CC2(C(CC3=CNC4=C(C=CC2=C34)Cl)NC)OC1=O

Canonical SMILES

CC1=CC2(C(CC3=CNC4=C(C=CC2=C34)Cl)NC)OC1=O

synonyms

8-chlororugulovasine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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